molecular formula C10H9N3O B11906645 3-(1H-Pyrazol-1-yl)benzaldehyde oxime

3-(1H-Pyrazol-1-yl)benzaldehyde oxime

Cat. No.: B11906645
M. Wt: 187.20 g/mol
InChI Key: HKDKCFOJVTVDLF-WQLSENKSSA-N
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Description

3-(1H-Pyrazol-1-yl)benzaldehyde oxime is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety, with an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)benzaldehyde oxime typically involves the reaction of 3-(1H-Pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzaldehyde derivatives.

Scientific Research Applications

3-(1H-Pyrazol-1-yl)benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrazol-1-yl)benzaldehyde oxime is unique due to the presence of both the pyrazole ring and the oxime group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(NZ)-N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H9N3O/c14-12-8-9-3-1-4-10(7-9)13-6-2-5-11-13/h1-8,14H/b12-8-

InChI Key

HKDKCFOJVTVDLF-WQLSENKSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CC=N2)/C=N\O

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C=NO

Origin of Product

United States

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